4-(Aminomethyl)-N,N-diethylpyridin-2-amine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(aminomethyl)-N,N-diethylpyridin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)10-7-9(8-11)5-6-12-10/h5-7H,3-4,8,11H2,1-2H3 |
InChI Key |
LAEYAFFISZWGHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=CC(=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N,N-diethylpyridin-2-amine typically involves the reaction of 4-(Chloromethyl)pyridine with diethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N,N-diethylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(Aminomethyl)-N,N-diethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
4-(Aminomethyl)-N,N-diethylpyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, including neuroprotection and enzyme inhibition.
Chemical Structure and Properties
The chemical formula of this compound can be represented as C12H18N2. The presence of the pyridine ring contributes to its biological activity, as nitrogen-containing heterocycles are known for their ability to interact with biological macromolecules.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Cholinesterase Inhibition : Compounds in the aminopyridine class have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease. Inhibitors of these enzymes can enhance cholinergic neurotransmission, potentially benefiting cognitive function in neurodegenerative conditions .
- Neuroprotective Effects : Some studies suggest that derivatives of pyridine compounds can protect neuronal cells from oxidative stress and apoptosis, indicating their potential for treating neurodegenerative diseases .
Cholinesterase Inhibition
A study focused on various 2-aminopyridine derivatives, including those structurally related to this compound, demonstrated significant AChE inhibitory activity. For instance, certain derivatives showed inhibition rates exceeding 50% at concentrations as low as 50 µM. This suggests that modifications on the pyridine ring can significantly enhance the inhibitory potency against cholinesterases .
Neuroprotective Properties
In vitro experiments using PC12 cell lines exposed to hydrogen peroxide revealed that selected aminopyridine derivatives exhibited neuroprotective effects. For example, one derivative showed a 53% reduction in cell death compared to a control group treated with ferulic acid, a known antioxidant .
Data Tables
| Compound | AChE Inhibition (%) | Neuroprotection (%) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| Derivative A | 59.93 | 53 | |
| Derivative B | 28.12 | TBD |
The mechanism by which this compound exerts its biological effects may involve:
- Binding to Active Sites : The charged amine group in the compound is likely to engage in cation-aromatic interactions with residues in the active sites of enzymes such as AChE and BChE .
- Metal Chelation : Some studies suggest that similar compounds can chelate metal ions, which may contribute to their neuroprotective effects by reducing metal-induced oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
